![molecular formula C17H11ClF3N3O2 B2706910 2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1023567-56-7](/img/structure/B2706910.png)
2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C17H11ClF3N3O2 and its molecular weight is 381.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of complex indene-dione compounds involves novel ring cyclization, expansion, and contraction reactions, showcasing their potential in creating structurally diverse compounds with specific chemical properties. For instance, selective catalytic hydrogenation of pyridine rings has led to the formation of novel nitrogen-containing heterocycles, indicating a broad range of chemical reactivity and applications in synthesizing new materials and intermediates for further chemical transformations (Roxburgh & Banting, 2006).
Material Science Applications
- In material science, the design and synthesis of small molecular non-fullerene electron acceptors for organic solar cells utilize the core structural motifs similar to the compound . These acceptors, featuring high optical absorption coefficients and promising optoelectronic properties, have been applied in achieving efficient solar cells, indicating the compound's potential utility in developing renewable energy technologies (Gupta et al., 2017).
Catalysis and Organic Reactions
- The compound's derivatives have been explored in catalytic reactions, such as the iodine-catalyzed one-pot multi-component reaction, leading to the synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives. These reactions highlight the compound's versatility in catalysis and its potential in synthesizing novel organofluorine compounds, which are valuable in various industrial applications (Dai et al., 2012).
Advanced Functional Materials
- The compound's structural features have been utilized in developing advanced functional materials, such as piezochromic and acidochromic materials, with potential applications in sensors, displays, and smart materials. These applications stem from the compound's ability to undergo structural transformations in response to external stimuli, demonstrating its significance in material science and engineering (Lei et al., 2016).
Molecular Docking and Biological Studies
- While excluding direct drug use and dosage information, it's notable that similar structural analogs have been subjects of molecular docking studies, specifically targeting the inhibition capabilities against the main protease of SARS-CoV2. Such studies underscore the potential biomedical applications of the compound in designing inhibitors for viral proteins, contributing to antiviral research and therapy development (Topal, Zorlu, & Karapınar, 2021).
Properties
IUPAC Name |
2-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c1-8(13-14(25)10-4-2-3-5-11(10)15(13)26)23-24-16-12(18)6-9(7-22-16)17(19,20)21/h2-7,25H,1H3,(H,22,24)/b23-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVNAFYJUEYKF-LIMNOBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
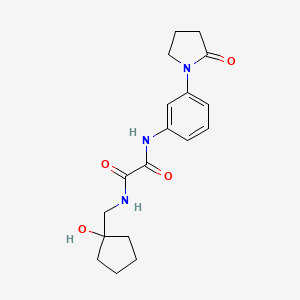

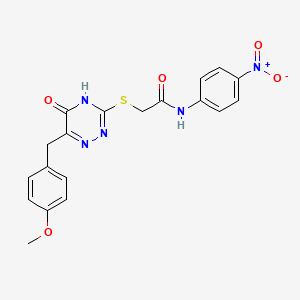
![2-imino-N-(3-methoxypropyl)-10-methyl-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2706834.png)
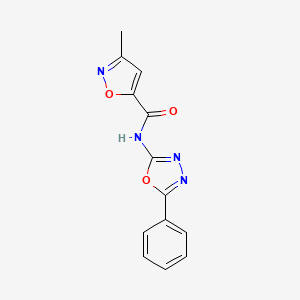

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)
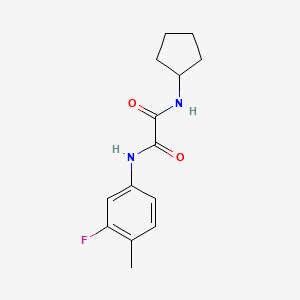
![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)
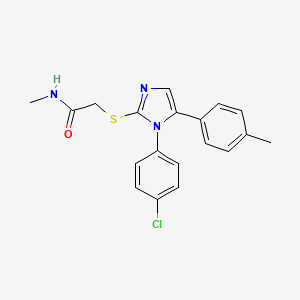
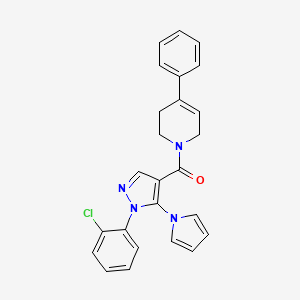
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

